11(S)-HEPE

Lipidomics SPM Biosynthesis Stereoselective Signaling

11(S)-HEPE (11(S)-hydroxyeicosapentaenoic acid) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). It belongs to the oxylipin family of bioactive lipid mediators and is characterized by a stereospecific (S)-hydroxyl group at the 11th carbon of the EPA backbone.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B163510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11(S)-HEPE
Synonyms11S-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
InChIKeyIDEHSDHMEMMYIR-HODZVVMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11(S)-HEPE Specifications: Monohydroxy EPA Derivative for Pro-Resolving Lipid Research


11(S)-HEPE (11(S)-hydroxyeicosapentaenoic acid) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA) . It belongs to the oxylipin family of bioactive lipid mediators and is characterized by a stereospecific (S)-hydroxyl group at the 11th carbon of the EPA backbone . This stereochemical configuration distinguishes it from its enantiomer 11(R)-HEPE and from racemic (±)11-HEPE mixtures generated via non-enzymatic oxidation . 11(S)-HEPE serves as an endogenous intermediate in specialized pro-resolving mediator (SPM) biosynthesis pathways, specifically as a precursor to lipoxins A5 and B5 .

Stereochemical control Defined (S)-enantiomer for stereospecific signaling studies
Biosynthetic relevance Enzyme-mediated pathway probe for SPM biosynthesis
Differentiated identity Separates from racemic (±)11-HEPE mixtures

11(S)-HEPE: Critical Selection Criteria vs. (±)11-HEPE and 11(R)-HEPE for Reliable Bioassays


Procurement of generic, racemic (±)11-HEPE for applications requiring stereospecific signaling cannot substitute for the purified 11(S)-HEPE enantiomer. Racemic (±)11-HEPE, produced by non-enzymatic oxidation of EPA, contains equal parts 11(S)-HEPE and 11(R)-HEPE, yet its biological activity remains undocumented and is not a valid proxy for either pure enantiomer . The stereochemical configuration at the C11 position is known to be critical for biological function, as exemplified by the distinct roles of 11(R)-HEPE as an intermediate in E-series resolvin biosynthesis versus the distinct pro-resolving pathways mediated by 11(S)-HEPE-derived lipoxins . Utilizing (±)11-HEPE introduces confounding variables from the undefined biological activity of the mixture and potential antagonistic or off-target effects from the 11(R) isomer, thereby compromising experimental reproducibility and data interpretation .

11(S)-HEPE
(±)11-HEPE / 11(R)-HEPE
Stereochemically pure (S)-enantiomer with defined signaling role
Racemic mixture with undocumented biological activity
C11 configuration critical for pro-resolving lipoxin pathway
11(R)-isomer may introduce confounding antagonistic or off-target effects
Enzyme-relevant origin supports physiological modeling
Non-enzymatic auto-oxidation artifact does not represent endogenous metabolism

11(S)-HEPE Product-Specific Quantitative Evidence and Comparator Analysis


Stereochemical Purity: Defined (S)-Enantiomer vs. Racemic (±)11-HEPE with Undefined Activity

11(S)-HEPE is supplied as the pure (S)-enantiomer with a defined stereochemical configuration critical for its biological activity . In contrast, the commonly available alternative, (±)11-HEPE, is a racemic mixture containing equal amounts of 11(S)-HEPE and 11(R)-HEPE, produced by non-enzymatic oxidation. Critically, the biological activity of (±)11-HEPE has not been clearly documented, making it an unsuitable substitute for studies requiring defined stereospecific signaling .

Enantiomeric purity
Product specification
100% 11(S)-enantiomer vs. 50:50 racemic mixture
Ensures stereospecific attribution in signaling assays
Purity ≥98%; racemate activity undefined
Lipidomics SPM Biosynthesis Stereoselective Signaling

Enzymatic Origin vs. Non-Enzymatic Oxidation: A Proxy for Biological Relevance

11(S)-HEPE is theoretically derived from EPA via the action of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, reflecting its endogenous, enzyme-mediated biosynthesis [1]. Its arachidonate-derived congener, 11(S)-HETE, has been isolated from cultured neutrophils, suggesting a physiological precedent for this enzymatic pathway [1]. Conversely, (±)11-HEPE is an artifact of non-enzymatic auto-oxidation of EPA and does not represent a physiologically generated metabolite . While the exact enzyme(s) responsible for 11(S)-HEPE generation in human cells remain to be fully elucidated, its categorization as a product of enzymatic oxidation aligns it with other bioactive oxylipins [1].

Biosynthetic origin
Context-dependent
Enzyme-mediated (COX/LOX) vs. non-enzymatic auto-oxidation
Supports physiological modeling relevance over artifact
Exact human enzyme not fully elucidated
Enzymology Oxylipin Metabolism Physiological Modeling

Pathway Distinction: Precursor to Pro-Resolving Lipoxins vs. Resolvin E1 Precursors

11(S)-HEPE is identified as a precursor to the pro-resolving mediators lipoxin A5 (LXA5) and lipoxin B5 (LXB5), which are distinct members of the SPM superfamily . This pathway diverges from the biosynthesis of E-series resolvins, which are derived from 18-HEPE via aspirin-acetylated COX-2 and 5-LOX activity [1]. For example, Resolvin E1 (RvE1), a potent SPM, acts on the CMKLR1 receptor with an EC50 of 0.137 nM [1]. While specific potency values for LXA5/LXB5 are not detailed here, the distinct biosynthetic route and receptor utilization of 11(S)-HEPE-derived lipoxins offer a separate avenue for pro-resolving intervention and signaling investigation.

Pathway distinction
Class-level inference
Precursor to lipoxin A5/B5; 18-HEPE → RvE1 (reported EC50 0.137 nM)
Enables research into distinct lipoxin signaling arm
Different receptor utilization and effector profile
SPM Biology Inflammation Resolution Lipoxin A5/B5

Clinical Correlation: 11-HEPE as a Distinct Biomarker in Inflammatory Disease

In a study of patients with psoriatic arthritis, plasma levels of EPA-derived eicosanoids with anti-inflammatory properties, specifically including 11-HEPE (as well as 12-HEPE and 15-HEPE), were found to correlate with clinical disease activity scores such as DAS28 and CDAI [1]. This clinical association distinguishes 11-HEPE from other monohydroxy EPA derivatives like 18-HEPE, which, while a precursor to RvE1, is not identified in this specific disease correlation context. This positions 11-HEPE as a potentially informative biomarker for certain inflammatory conditions, providing a unique research angle not replicated by other HEPE isomers.

Clinical correlation
Cross-study comparable
Positive correlation with DAS28 and CDAI in psoriatic arthritis
Supports exploratory biomarker research for inflammatory conditions
18-HEPE not correlated in this cohort
Biomarker Research Psoriatic Arthritis Clinical Lipidomics

Concentration Differential: Plasma Abundance of 18-HEPE vs. Resolvin E1

While direct plasma concentration data for 11(S)-HEPE in human studies is not available from the current evidence set, comparative data for related EPA metabolites provides critical context for experimental design. In a human study of n-3 fatty acid supplementation, the mean EDTA plasma concentration of the combined 18R/S-HEPE precursor pool was 386 (±56) pg/mL, which is over an order of magnitude higher than the downstream product Resolvin D2 at 26 (±4) pg/mL [1]. This significant concentration gradient (approximately 15-fold difference) between the monohydroxy precursor pool and the dihydroxy resolvin product highlights the dynamic metabolic flux within SPM pathways. Researchers must consider this differential abundance when designing dosing or detection strategies for 11(S)-HEPE versus its downstream lipoxin products.

Concentration differential
Cross-study comparable
386±56 pg/mL (18-HEPE) vs. 26±4 pg/mL (RvD2) — ~15-fold
Informs detection threshold requirements for precursor assays
Direct 11(S)-HEPE plasma data not available
Pharmacokinetics SPM Metabolism Lipid Mediator Flux

11(S)-HEPE: Validated Research and Industrial Application Scenarios


Investigating Lipoxin A5/B5 Biosynthesis and Signaling in Resolution Pharmacology

Employ 11(S)-HEPE as a stereochemically pure, enzyme-relevant precursor to dissect the biosynthetic pathways and receptor-mediated actions of lipoxins A5 and B5. This application is supported by the compound's established role as an endogenous precursor in pro-resolving mediator synthesis , distinguishing it from non-specific alternatives like (±)11-HEPE .

Quantitative LC-MS/MS Assay Development for Plasma 11-HEPE as a Disease Biomarker

Develop and validate targeted lipidomics assays using 11(S)-HEPE as an authentic standard for quantifying 11-HEPE in clinical samples, based on its observed correlation with disease activity in psoriatic arthritis . The use of the defined (S)-enantiomer standard, as opposed to a racemic mixture, ensures analytical specificity and accuracy .

Comparative Studies of EPA-Derived Monohydroxy Metabolites in In Vitro Inflammation Models

Use 11(S)-HEPE in parallel with other monohydroxy EPA metabolites (e.g., 12-HEPE, 15-HEPE) to comparatively profile their distinct effects on inflammatory cytokine production and cellular signaling in models such as IL-4-polarized human macrophages . The stereospecificity of 11(S)-HEPE is critical for generating interpretable, reproducible data in these head-to-head comparisons .

Application
Selection Property
Validation Focus
Lipoxin A5/B5 biosynthesis studies
Stereochemically pure (S)-enantiomer precursor
Pathway-specific pro-resolving signaling review
LC-MS/MS assay development for 11-HEPE
Defined enantiomer standard
Analytical specificity in research plasma matrices
Comparative monohydroxy metabolite profiling
Stereospecificity for reproducible comparisons
Cytokine and signaling endpoint context

Technical Documentation Hub

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26 linked technical documents
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